molecular formula C15H10Cl2F3NO B5726557 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide

Cat. No. B5726557
M. Wt: 348.1 g/mol
InChI Key: BYYITEKAZOUQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide is a chemical compound that is commonly used in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is important for the activation and proliferation of B-cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B-cells, which can lead to the suppression of the immune response. This mechanism of action makes TAK-659 a promising candidate for the treatment of various types of cancers and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells. In addition, TAK-659 has also been shown to reduce the production of cytokines, which are proteins that play a role in inflammation. This suggests that TAK-659 may have anti-inflammatory effects, which could be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using TAK-659 in lab experiments is its potency and selectivity. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. However, one of the limitations of using TAK-659 is its solubility. TAK-659 is poorly soluble in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to study the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of BTK that have better solubility and pharmacokinetic properties. In addition, further research is needed to understand the long-term effects of BTK inhibition and to identify potential side effects of TAK-659.

Synthesis Methods

The synthesis of TAK-659 involves several steps. The first step involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 2-chloro-4-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate product. The intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of trifluoroacetic acid (TFA) to form the final product, TAK-659.

Scientific Research Applications

TAK-659 is a potent inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation and proliferation of B-cells, which are important components of the immune system. TAK-659 has been shown to be effective in the treatment of various types of cancers, including lymphoma and leukemia. In addition, TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c1-8-2-4-10(13(17)6-8)14(22)21-9-3-5-12(16)11(7-9)15(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYITEKAZOUQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.